PMPA sodium

Antiviral activity Stereoselectivity HIV reverse transcriptase

For antiviral research, procure tenofovir PMPA sodium (CAS 147127-20-6) to ensure experimental integrity. Unlike its prodrugs (TDF/TAF), this active moiety is directly suitable for in vitro assays (EC50 4.74 μM vs HIV-1) and parenteral animal studies, bypassing confounding hydrolysis variables. Crucially, this compound is structurally and functionally distinct from 2-PMPA sodium (CAS 373645-42-2, a GCPII inhibitor with no antiviral activity). Substitution with either prodrugs or the 2-PMPA analog will invalidate your data. Choose the authentic NtRTI reference standard.

Molecular Formula C6H11Na4O7P
Molecular Weight 318.08 g/mol
Cat. No. B10821702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePMPA sodium
Molecular FormulaC6H11Na4O7P
Molecular Weight318.08 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(CP(=O)(O)O)C(=O)O.[Na].[Na].[Na].[Na]
InChIInChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;;
InChIKeyKWMFJFBCJSXCFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PMPA Sodium in Antiviral Research: Sourcing Tenofovir API and Reference Standards for HIV/HBV Studies


PMPA sodium, chemically identified as tenofovir sodium salt (CAS 147127-20-6 for the free acid), is the active pharmaceutical ingredient (API) of the nucleotide reverse transcriptase inhibitor (NtRTI) class . It serves as the bioactive moiety for the clinically approved prodrugs tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) [1]. The compound demonstrates antiviral activity against HIV-1 (EC50 4.74 μM against NL4.3 strain) and hepatitis B virus (HBV) in vitro, functioning as a chain terminator of viral DNA synthesis after intracellular conversion to its diphosphate form [2][3]. Critically, the nomenclature 'PMPA sodium' also refers to a structurally distinct compound, 2-(phosphonomethyl)pentanedioic acid sodium salt (CAS 373645-42-2), a potent inhibitor of glutamate carboxypeptidase II (GCPII) with no antiviral activity [4]. This guide addresses tenofovir PMPA sodium for antiviral research applications.

The Critical Distinction: Why Tenofovir PMPA Sodium Cannot Be Substituted with Tenofovir Prodrugs or 2-PMPA Sodium


Procurement of 'PMPA sodium' for antiviral research demands rigorous specification due to two distinct failure modes upon generic substitution. First, substituting tenofovir PMPA sodium with its prodrugs (TDF or TAF) introduces different pharmacokinetic, solubility, and metabolic profiles that confound in vitro and in vivo experimental outcomes; TDF and TAF are designed for oral bioavailability through esterase-mediated conversion, whereas PMPA sodium is the active moiety used directly in cell culture or as a reference standard [1]. Second, and more critically, confusion with 2-PMPA sodium (CAS 373645-42-2) results in procurement of a GCPII inhibitor entirely devoid of antiviral activity [2]. The structural and functional divergence between these compounds renders generic substitution scientifically invalid and potentially catastrophic to experimental integrity. The following quantitative evidence establishes the precise dimensions of differentiation that justify selection of tenofovir PMPA sodium for antiviral applications.

Quantitative Differentiation of Tenofovir PMPA Sodium from Structural Analogs and Prodrugs: A Procurement Evidence Guide


Antiviral Potency: Tenofovir PMPA vs. (S)-Enantiomer (S)-PMPA

The R-enantiomer of PMPA (tenofovir) demonstrates substantially greater antiviral potency compared to the S-enantiomer. This stereochemical differentiation is critical for assay development and reference standard selection [1].

Antiviral activity Stereoselectivity HIV reverse transcriptase

In Vitro Antiviral Activity: Tenofovir PMPA EC50 Values Against HIV-1 and HIV-2

Tenofovir PMPA exhibits strain-dependent antiviral activity against HIV-1 and HIV-2 in cell culture, providing benchmark EC50 values for assay validation [1].

HIV EC50 Antiviral screening

Oral Bioavailability: Tenofovir PMPA (Active Moiety) vs. Prodrug TDF (Bis(POC)-PMPA)

Tenofovir PMPA exhibits negligible oral bioavailability (<2%), necessitating its formulation as prodrugs for oral administration. This fundamental pharmacokinetic limitation distinguishes PMPA sodium as an active pharmaceutical ingredient for parenteral or in vitro use from its orally bioavailable prodrugs TDF and TAF [1][2].

Pharmacokinetics Oral bioavailability Prodrug design

Aqueous Solubility: PMPA Tetrasodium Salt vs. Tenofovir Free Acid

The sodium salt form of PMPA demonstrates substantially enhanced aqueous solubility compared to the free acid form, enabling higher concentration stock solutions for in vitro experiments .

Solubility Formulation In vitro assay preparation

Target Specificity: Tenofovir PMPA (NtRTI) vs. 2-PMPA Sodium (GCPII Inhibitor)

The nomenclature 'PMPA sodium' refers to two structurally and functionally distinct compounds: tenofovir sodium (antiviral NtRTI) and 2-PMPA sodium (GCPII inhibitor). Procurement of the incorrect compound yields entirely different pharmacological profiles [1][2].

Target selectivity Assay specificity Compound identity verification

Enzymatic Activation Efficiency: PMPA (Two Phosphorylation Steps) vs. Nucleoside Analogs (Three Steps)

Tenofovir PMPA, as an acyclic nucleoside phosphonate, requires only two phosphorylation steps to reach its active diphosphate form (PMPApp), compared to three steps required for conventional nucleoside analogs [1].

Mechanism of action Nucleotide analog Chain termination

Optimized Research Applications for Tenofovir PMPA Sodium Based on Quantitative Differentiation


In Vitro Antiviral Screening and Reference Standard Preparation

Utilize tenofovir PMPA sodium as a positive control or reference standard in HIV-1 and HIV-2 antiviral assays. The established EC50 values of 4.74 μM against HIV-1/NL4.3 and 1.00-1.12 μg/mL against various HIV strains provide quantitative benchmarks for validating assay sensitivity and reproducibility [6]. The enhanced aqueous solubility of the sodium salt form (63 mg/mL) facilitates preparation of concentrated stock solutions, minimizing DMSO vehicle effects in cell-based assays .

Parenteral Pharmacokinetic and Biodistribution Studies

Employ tenofovir PMPA sodium for intravenous or subcutaneous administration in preclinical animal models where oral bioavailability is not required. The compound's negligible oral bioavailability (~1.9% in mice) is circumvented by parenteral delivery, enabling direct assessment of tissue distribution, intracellular phosphorylation kinetics, and efficacy without confounding prodrug hydrolysis variables [6].

Prodrug Development and Analytical Method Validation

Use tenofovir PMPA sodium as the reference standard for quantifying tenofovir release from novel prodrug candidates in stability, metabolism, and pharmacokinetic studies. The compound serves as the analytical endpoint for LC-MS/MS methods evaluating prodrug conversion efficiency, as demonstrated in studies comparing PMPA exposure from ODOL-based and bis(POC)-based prodrugs [6].

Mechanistic Studies of Nucleotide Reverse Transcriptase Inhibition

Apply tenofovir PMPA sodium in biochemical assays investigating the kinetics of reverse transcriptase inhibition and chain termination. The compound's requirement for only two phosphorylation steps to reach its active diphosphate form (PMPApp) distinguishes it from nucleoside analogs and enables studies of activation pathway efficiency in diverse cellular contexts [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for PMPA sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.